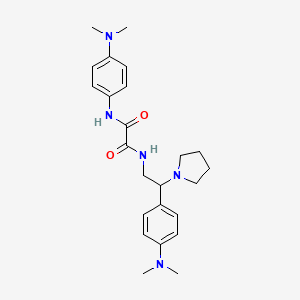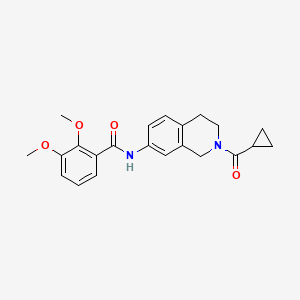![molecular formula C17H13FN2OS2 B2504190 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-97-3](/img/structure/B2504190.png)
3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The presence of a 4-fluorophenyl group and a thiazolo ring suggests potential biological activity, which could be explored for various therapeutic applications.
Synthesis Analysis
The synthesis of related quinazolinone derivatives involves efficient routes such as sulphur arylation reactions and S-arylation methods . These methods are characterized by simple procedures, high conversion rates, and short reaction times. The starting materials and reagents used in these syntheses are typically accessible, making the process feasible for laboratory preparation.
Molecular Structure Analysis
The molecular structures of similar quinazolinone derivatives have been elucidated using techniques such as Raman analysis, nuclear magnetic resonance (NMR), and X-ray crystallography . These compounds crystallize in different systems, such as monoclinic and orthorhombic, with specific space groups and unit cell parameters. The non-hydrogen atoms in these structures are refined anisotropically, and hydrogen atoms are placed theoretically .
Chemical Reactions Analysis
Quinazolinone derivatives exhibit various chemical reactions, including interactions with enzymes such as tyrosinase . These interactions can lead to the inhibition of enzyme activity, which is significant in the context of developing inhibitors for conditions like hyperpigmentation. The inhibitory activity is often quantified using IC50 values, and the mode of inhibition can be determined through kinetic studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are characterized by their empirical formulas, crystal systems, and space groups . The compounds' stability can be inferred from their melting points, and their solubility can be relevant for biological activity. The electrostatic potential surfaces (ESP) derived from density functional theory (DFT) methods provide insights into the electron distribution within the molecule, which is crucial for understanding reactivity and interactions with biological targets .
Relevant Case Studies
Case studies involving quinazolinone derivatives have demonstrated their potential as antibacterial agents and enzyme inhibitors . For instance, some derivatives have been evaluated against bacterial strains, showing promising antibacterial activity. Additionally, certain quinazolinone compounds have been identified as novel tyrosinase inhibitors, which could be further studied for the development of hyperpigmentation drugs . Another study highlighted the H1-antihistaminic activity of triazoloquinazolinone derivatives, suggesting the therapeutic potential of quinazolinone scaffolds in allergy treatment .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has explored various synthesis techniques for derivatives of this compound. For instance, Kut et al. (2020) discussed the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization (Kut, Onysko, & Lendel, 2020).
- Chemical Properties : Another study by Kut et al. (2022) focused on the synthesis of thiazoloquinazolinaryltellurid, showcasing the chemical properties and potential applications of these compounds (Kut, Kut, Onysko, & Lendel, 2022).
Biological and Antimicrobial Activities
- Antimicrobial Activities : Alagarsamy et al. (2016) synthesized a series of derivatives and screened them for their antimicrobial activity, identifying several compounds with significant potential (Alagarsamy, Appani, Sulthana, Narendar, & Solomon, 2016).
- Anti-Tubercular Agents : Nagaladinne et al. (2020) conducted synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids as potent anti-tubercular agents (Nagaladinne, Hindustan, & Nayakanti, 2020).
Pharmacological Evaluation
- Potential Alpha1-Adrenoceptor Antagonists : Chern et al. (1998) evaluated a series of derivatives as potential alpha1-adrenoceptor antagonists, indicating their potential in treating related conditions (Chern, Tao, Wang, Gutcait, Liu, Yen, Chien, & Rong, 1998).
- Anti-Inflammatory Agents : Manivannan & Chaturvedi (2012) explored the synthesis and docking of non-steroidal anti-inflammatory agents using these derivatives, highlighting their potential in this area (Manivannan & Chaturvedi, 2012).
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNIYDOCQPEBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820719 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)
![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)


![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)
![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)